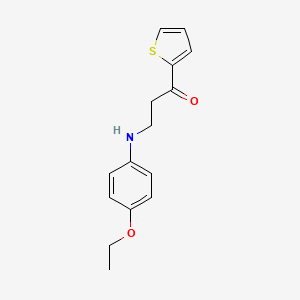

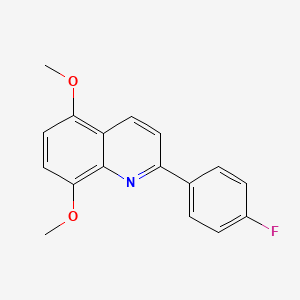

![molecular formula C13H24N2O2 B2661735 tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate CAS No. 2241130-33-4](/img/structure/B2661735.png)

tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

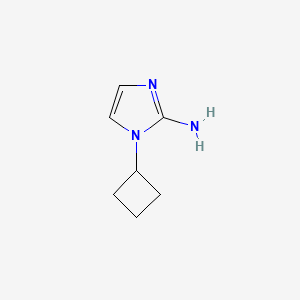

“tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate” is a chemical compound with the molecular formula C13H24N2O2 . It is related to other compounds such as “tert-butyl N-{2-azaspiro[3.5]nonan-7-yl}carbamate” and “tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride” which have similar structures .

Molecular Structure Analysis

The InChI code for “tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-13(14-9-10)6-4-7-13 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate” is 240.35 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Derivation

tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate serves as a pivotal compound in the synthesis of novel chemical entities. Its bifunctional nature allows for selective derivation on both azetidine and cyclobutane rings, presenting a versatile entry point into chemical spaces complementary to piperidine systems. This adaptability is showcased through the development of efficient and scalable synthetic routes, highlighting its significance in creating diverse molecular architectures (Meyers et al., 2009).

Methodological Advances

Innovative methodological advances have been achieved with tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate, particularly in the domain of protecting group chemistry. For instance, the Curtius rearrangement has been employed to transform carboxylic acids into acyl azides, which then undergo rearrangement to yield tert-butyl carbamates under mild conditions. This process has proven compatible with a broad spectrum of substrates, including malonate derivatives, facilitating the synthesis of protected amino acids with high efficiency (Lebel & Leogane, 2005).

Chemical Space Exploration

The exploration of chemical space through the utilization of tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate has led to the development of stable precursors for azomethine ylids. These precursors enable the generation of ylids under milder conditions than traditional methods, broadening the scope of reactions and potentially leading to novel compound discovery (Alker et al., 1997).

Novel Reagent Development

The creation of new reagents is another significant application. tert-Butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate, for example, has been developed for the preparation of N-Boc-amino acids. This reagent offers advantages over traditional ones like di-tert-butyl dicarbonate, due to its solid state, higher stability, and ease of handling, making it a valuable tool in peptide synthesis (Rao et al., 2017).

Synthetic Methodologies

Furthermore, the adaptability of tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate in synthetic methodologies is demonstrated through its role as an intermediate in the synthesis of biologically active compounds. For instance, its use in the rapid synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, a key intermediate in the production of omisertinib (AZD9291), showcases its critical role in pharmaceutical development (Zhao et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-(1-azaspiro[4.4]nonan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(14-9-10)6-4-5-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADMHWYMCDKOOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(CCCC2)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

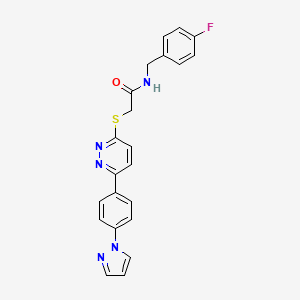

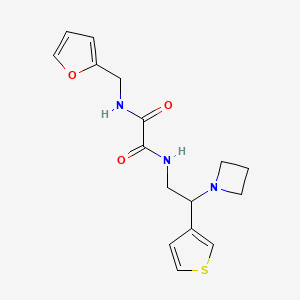

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661652.png)

![N-[2-(3-Imidazol-1-ylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2661654.png)

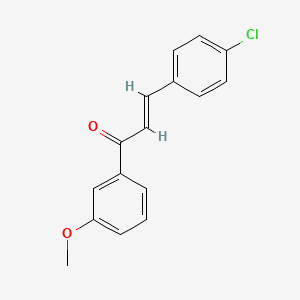

![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)

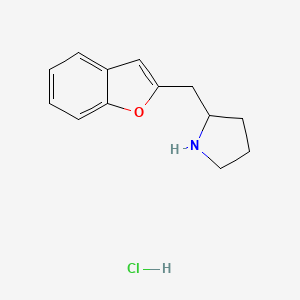

![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)